molecular formula C14H24N2O2 B13232100 3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol

3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol

Cat. No.: B13232100
M. Wt: 252.35 g/mol
InChI Key: NTJMTLQMYGPSJY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group, a dimethyl group, and a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol typically involves multiple steps. One common approach is to start with the cyclohexane ring and introduce the hydroxyl and dimethyl groups through a series of substitution reactions. The 1,2,4-oxadiazole moiety can be introduced via cyclization reactions involving appropriate precursors such as nitriles and hydrazides .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield a simpler hydrocarbon .

Scientific Research Applications

3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol exerts its effects depends on its interaction with molecular targets. The oxadiazole moiety may interact with specific enzymes or receptors, influencing biological pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexane derivatives with different substituents, such as:

  • 3,3-Dimethylcyclohexanol
  • 1,2,4-Oxadiazole derivatives
  • Cyclohexane-1,2-diol

Uniqueness

What sets 3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol apart is the combination of the cyclohexane ring with the oxadiazole moiety and the specific substitution pattern. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

3,3-dimethyl-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C14H24N2O2/c1-10(2)12-15-11(18-16-12)8-14(17)7-5-6-13(3,4)9-14/h10,17H,5-9H2,1-4H3

InChI Key

NTJMTLQMYGPSJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CC2(CCCC(C2)(C)C)O

Origin of Product

United States

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